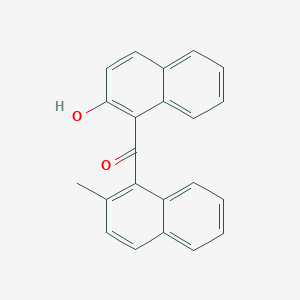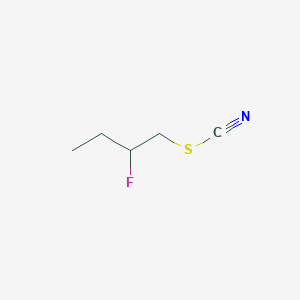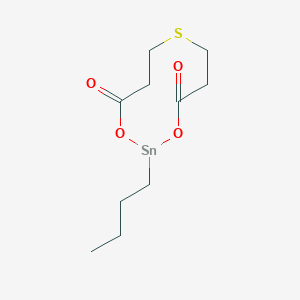
2-Decyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The decyl group attached to the second position of the benzothiazole ring makes this compound unique. Benzothiazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with a decyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)SH+C10H21CHO→C6H4(NH)SC10H21+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Decyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
2-Decyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-Decyl-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to interact with cellular membranes and disrupt their integrity also contributes to its biological activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of a decyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group, leading to different chemical and biological properties.
2-Hydroxy-1,3-benzothiazole: The presence of a hydroxyl group imparts different reactivity and solubility.
Uniqueness: 2-Decyl-1,3-benzothiazole is unique due to the long decyl chain, which affects its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and as surfactants .
Propiedades
Número CAS |
116406-13-4 |
|---|---|
Fórmula molecular |
C17H25NS |
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
2-decyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3 |
Clave InChI |
FWIRDJNVAUPONL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)



![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)



![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)




